4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol
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Overview
Description
Phenoxypropylamine, N-t-butyl-beta,3,4-trihydroxy- is an organic compound that belongs to the class of phenoxypropylamines. These compounds are characterized by a phenoxy group attached to a propylamine chain. The presence of the N-t-butyl and beta,3,4-trihydroxy groups adds unique chemical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenoxypropylamine, N-t-butyl-beta,3,4-trihydroxy- typically involves multiple steps. One common method is the reaction of a phenoxypropylamine precursor with t-butyl and hydroxy substituents under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of Phenoxypropylamine, N-t-butyl-beta,3,4-trihydroxy- may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Phenoxypropylamine, N-t-butyl-beta,3,4-trihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Phenoxypropylamine, N-t-butyl-beta,3,4-trihydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenoxypropylamine, N-t-butyl-beta,3,4-trihydroxy- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylpropylamine: A related compound with a phenyl group instead of a phenoxy group.
Phenoxyethylamine: Similar structure but with an ethylamine chain instead of a propylamine chain.
N-t-butyl-phenoxypropylamine: Lacks the beta,3,4-trihydroxy groups.
Uniqueness
Phenoxypropylamine, N-t-butyl-beta,3,4-trihydroxy- is unique due to the combination of its phenoxy, N-t-butyl, and beta,3,4-trihydroxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
64309-38-2 |
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Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-[3-(tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)14-7-9(15)8-18-10-4-5-11(16)12(17)6-10/h4-6,9,14-17H,7-8H2,1-3H3 |
InChI Key |
GWXLUBAMOLHDHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC(=C(C=C1)O)O)O |
Origin of Product |
United States |
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